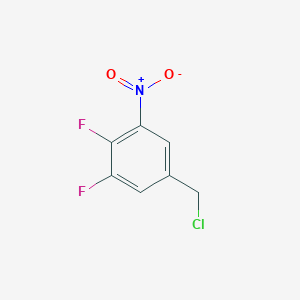

3,4-Difluoro-5-nitrobenzyl chloride

Beschreibung

Contextual Significance of Fluorinated Benzyl (B1604629) Chlorides in Organic Synthesis

Benzyl chlorides are a well-established class of reagents in organic chemistry, prized for their utility in introducing the benzyl group, a common protecting group for alcohols and amines. atamanchemicals.comatamanchemicals.com The carbon-chlorine bond in the benzylic position is activated towards nucleophilic substitution, allowing for a wide range of transformations. atamanchemicals.com

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated building blocks are in high demand. The synthesis of fluorinated aromatics, such as those derived from the fluorination of nitroaromatic amines, is an area of active research. acs.org Benzyl fluorides and chlorides serve as key precursors in these synthetic pathways. chemicalbook.com

Electronic and Steric Influences of Difluoro and Nitro Substituents on Aromatic Systems

The reactivity of 3,4-Difluoro-5-nitrobenzyl chloride is governed by a complex interplay of electronic and steric effects exerted by its substituents.

Electronic Effects: Both fluorine and the nitro group (NO₂) are strongly electron-withdrawing.

Fluorine: Exerts a powerful negative inductive effect (-I) due to its high electronegativity. It also has a positive mesomeric or resonance effect (+M) due to its lone pairs, but for halogens, the inductive effect is generally dominant.

Nitro Group: The nitro group is one of the strongest electron-withdrawing groups, exhibiting both a strong negative inductive (-I) and a strong negative resonance (-M) effect.

Collectively, these groups significantly reduce the electron density of the aromatic ring. This has two major consequences:

The ring is highly deactivated towards electrophilic aromatic substitution.

The benzylic carbon of the chloromethyl group is rendered significantly more electrophilic. This heightened electrophilicity enhances its susceptibility to attack by nucleophiles, suggesting a rapid SN2 reaction pathway. Studies on simpler analogs like p-nitrobenzyl chloride confirm that the nitro group increases reactivity in substitution reactions. chemicalbook.com

Steric Effects: The substituents are positioned adjacent (position 3) and ortho (position 5) to the chloromethyl group. While fluorine atoms are relatively small, the nitro group is bulkier. This arrangement can create steric hindrance around the reactive benzylic carbon, potentially impeding the approach of large nucleophiles. Research on related compounds, such as 4-nitrobenzyl chloride derivatives with methyl groups in the 3 and 5 positions, has demonstrated that such flanking groups can significantly retard the rate of substitution reactions. This suggests that for this compound, a balance exists between strong electronic activation and potential steric hindrance, which can be exploited for selective chemical transformations.

Overview of Research Trajectories for Substituted Benzyl Chlorides

The research utility of substituted benzyl chlorides like this compound is broad. They are primarily employed as electrophilic building blocks in synthesis. atamanchemicals.com Key research applications include:

Nucleophilic Substitution: The most common application involves reaction with a wide array of nucleophiles. Alcohols, phenols, and carboxylic acids can be benzylated to form ethers and esters, respectively. Amines are readily alkylated to form substituted benzylamines. chemcess.com

Synthesis of Heterocycles: The reactive chloromethyl group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.

Precursor to Other Functional Groups: The chloromethyl group can be converted into other functionalities. For instance, reaction with sodium cyanide yields the corresponding benzyl cyanide, a precursor to phenylacetic acids. Oxidation can furnish the corresponding benzaldehyde (B42025) or benzoic acid. chemcess.com

Cross-Coupling Reactions: Modern synthetic methods increasingly utilize substituted benzyl chlorides in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, enabling the construction of complex molecular architectures.

Given its specific substitution pattern, this compound is most likely to be utilized in multi-step syntheses where the difluoro-nitrophenyl motif is a critical pharmacophore or a key component of an advanced material. The nitro group itself can be further transformed, for example, by reduction to an amine, opening up another avenue for molecular diversification. The synthesis of related compounds, such as fluoronitrobenzenesulfonyl chlorides, often begins with difluoronitrobenzenes, highlighting the importance of these structures as starting materials for specialized reagents. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

This table compares the known properties of benzyl chloride and 4-nitrobenzyl chloride to illustrate the influence of the nitro and fluoro substituents.

| Property | Benzyl Chloride | 4-Nitrobenzyl Chloride | This compound |

| Molecular Formula | C₇H₇Cl | C₇H₆ClNO₂ | C₇H₄ClF₂NO₂ |

| Molecular Weight | 126.58 g/mol chemcess.com | 171.58 g/mol chemicalbook.com | 207.57 g/mol |

| Appearance | Colorless liquid chemcess.com | Crystalline solid chemicalbook.com | Data not available |

| Melting Point | -39.2 °C chemcess.com | 71-74 °C sigmaaldrich.com | Data not available |

| Boiling Point | 179.4 °C chemcess.com | 112 °C acs.org | Data not available |

| Solubility in Water | 0.49 g/L at 20 °C chemcess.com | Slightly soluble, slow reaction chemicalbook.com | Expected to be low |

Note: Specific experimental data for this compound is not widely published in the reviewed literature. Properties are inferred based on its structure.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1,2-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)7(10)6(2-4)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQAJLPAOECFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Difluoro 5 Nitrobenzyl Chloride

Regioselective Chlorination Strategies for Substituted Toluene (B28343) Precursors

The final step in synthesizing 3,4-Difluoro-5-nitrobenzyl chloride involves the selective chlorination of the benzylic methyl group of a 3,4-difluoro-5-nitrotoluene precursor. Achieving high regioselectivity is paramount to avoid chlorination of the aromatic ring, which is deactivated by the presence of nitro and fluoro substituents. Modern synthetic chemistry offers several advanced methods to control this transformation.

Visible Light-Mediated Halogenation Approaches

Visible light photocatalysis has emerged as a mild and powerful tool for activating C-H bonds. researchgate.net For benzylic chlorination, this approach often involves a photocatalyst that, upon light absorption, can initiate a radical chain reaction. researchgate.net

Research Findings:

Photocatalyst-Driven C-H Activation: A common strategy employs a photocatalyst, such as 9-fluorenone (B1672902) or an acridinium-based dye, which, when irradiated with visible light, can abstract a hydrogen atom from the benzylic position of the toluene derivative. researchgate.netorganic-chemistry.org This generates a benzylic radical.

Chlorine Source: The generated radical then reacts with a chlorine source, such as N-chlorosuccinimide (NCS) or trifluoromethanesulfonyl chloride (TfCl), to form the desired benzyl (B1604629) chloride and propagate the radical chain. organic-chemistry.orgresearchgate.net

Selectivity: These methods can be highly selective for the benzylic position, even in the presence of electron-withdrawing groups, and often proceed under mild, metal-free conditions. organic-chemistry.orgresearchgate.net For instance, the combination of NCS as a safe chlorine source with an acridinium (B8443388) photocatalyst achieves effective benzylic C-H bond chlorination for electron-deficient substrates. organic-chemistry.org A light-induced FeCl3-catalyzed approach using TfCl as the chlorine source has also shown remarkable regioselectivity for benzyl C-H chlorination. researchgate.net

Metal-Free Catalysis in Benzylic Chlorination

Moving away from transition metals offers benefits in terms of cost, toxicity, and ease of product purification. researchgate.net Metal-free strategies for benzylic chlorination often rely on radical initiators or organocatalysts. rsc.org

Research Findings:

Radical Initiators: Reagents like N-hydroxyphthalimide (NHPI) can be used as radical initiators. acs.org In combination with a chlorine source like trichloroisocyanuric acid (TCCA), NHPI can facilitate the controlled monochlorination of benzylic hydrocarbons at room temperature. acs.org This method is particularly effective for arenes carrying electron-withdrawing groups, affording yields of 50-85%. acs.org

Photochemical Metal-Free Systems: Some systems utilize visible light without any metal catalyst. researchgate.net The synthesis of benzyl chlorides from substituted toluenes can be mediated by visible light using N,N-dichloroacetamide as the chlorinating reagent in a process that is free of metals, additives, or traditional radical initiators. researchgate.net

Oxidative Chlorination Techniques

Oxidative chlorination generates the chlorinating agent in situ from a simple chloride source, offering an environmentally benign alternative to using gaseous chlorine. jalsnet.com This can be applied to either the aromatic ring (C(sp²)–H) or the benzylic position (C(sp³)–H).

Research Findings:

Benzylic C(sp³)–H vs. Aromatic C(sp²)–H Chlorination: The selectivity between ring and side-chain chlorination is a challenge. However, studies on toluene show that under certain oxidative conditions, C(sp³)–H chlorination is favored. nih.gov For example, using K₂S₂O₈ as an oxidant at 100 °C resulted in the C(sp³)–H chlorination product, while C(sp²)–H chlorination was not observed. nih.gov

Reagent Systems: Oxidative chlorination of aromatic compounds can be achieved using mixtures of alkali metal chlorides and nitrates in aqueous trifluoroacetic acid, which generates molecular chlorine in situ. osti.gov By adjusting reaction parameters, it is possible to favor chlorination and suppress side reactions like nitration. osti.gov Another efficient method uses sodium chlorate (B79027) (NaClO₃) as the oxidant and hydrochloric acid (HCl) as the chlorinating agent in an aqueous medium to chlorinate activated arenes in good yields. jalsnet.com

| Methodology | Typical Reagents/Catalysts | Conditions | Key Research Findings |

|---|---|---|---|

| Visible Light-Mediated Halogenation | Photocatalyst (e.g., 9-fluorenone, Acr+-Mes); Chlorine Source (e.g., NCS, TfCl) researchgate.netorganic-chemistry.orgresearchgate.net | Visible light irradiation, mild temperatures researchgate.netorganic-chemistry.org | High selectivity for benzylic C-H bonds, even with electron-deficient substrates. organic-chemistry.org Can be performed metal-free. |

| Metal-Free Catalysis | Radical Initiator (e.g., NHPI); Chlorine Source (e.g., TCCA, N,N-dichloroacetamide) researchgate.netacs.org | Room temperature or light-induced researchgate.netacs.org | Avoids transition metal contamination. Effective for arenes with electron-withdrawing groups. acs.org |

| Oxidative Chlorination | Oxidant (e.g., K₂S₂O₈, NaClO₃); Chloride Source (e.g., NaCl, HCl) jalsnet.comnih.gov | Elevated temperatures or aqueous acidic media jalsnet.comnih.govosti.gov | In situ generation of the chlorinating species. jalsnet.com Selectivity for benzylic position can be controlled by choice of oxidant. nih.gov |

Introduction of Fluorine and Nitro Functionalities into Benzyl Chloride Scaffolds

The synthesis of the 3,4-difluoro-5-nitro aromatic core is a critical preceding stage. This involves precise installation of two fluorine atoms and a nitro group onto the aromatic ring, a process made challenging by the directing effects of these substituents.

Strategies for Aromatic Fluorination at Specific Positions

Introducing fluorine into an aromatic ring can dramatically alter a molecule's properties. numberanalytics.com Achieving specific substitution patterns, such as the 3,4-difluoro arrangement, requires carefully chosen methods. numberanalytics.com

Research Findings:

Nucleophilic Aromatic Substitution (SₙAr): This method is useful for substrates bearing electron-withdrawing groups. It involves the use of nucleophilic fluorinating agents like fluoride (B91410) salts (e.g., CsF, KF) to displace a leaving group (such as a chloro or nitro group) on the aromatic ring. numberanalytics.com

Electrophilic Fluorination: This involves powerful electrophilic fluorinating agents (e.g., Selectfluor) to directly add fluorine to an electron-rich aromatic ring. However, this is less applicable to the deactivated rings often found in these syntheses. researchgate.net

Transition Metal-Catalyzed Fluorination: This modern approach uses catalysts based on palladium or copper to facilitate the fluorination of aryl halides or arylboronic acids, offering a versatile route to fluorinated aromatics. numberanalytics.com

Directed Nitration Methods for Fluorinated Aromatic Substrates

The nitration of fluorinated aromatic compounds is a formidable task due to the strong deactivating effect of fluorine. researchgate.net The placement of the nitro group is directed by the existing fluoro substituents.

Research Findings:

Classical Nitration with Control: A straightforward synthesis of fluorinated nitrotoluenes can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid, often under controlled high-temperature conditions. researchgate.netgoogle.com In a difluorotoluene, the fluorine atoms direct the incoming nitro group. For a 3,4-difluorotoluene, the incoming electrophile is directed to position 5, which is ortho to the fluorine at C-4 and meta to the fluorine at C-3.

Alternative Nitrating Agents: To improve selectivity and safety, alternative nitrating agents have been developed. numberanalytics.com These include nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) and dinitrogen pentoxide (N₂O₅), which can offer milder reaction conditions. numberanalytics.com

Ipso-Nitration: This reaction involves the replacement of a different substituent, such as a boronic acid or halogen, with a nitro group. orgchemres.org Ipso-nitration of arylboronic acids using bismuth (III) nitrate (B79036), for example, is a catalyst-free method that proceeds with good functional group tolerance. orgchemres.org

| Method | Nitrating Agent | Substrate Type | Key Features |

|---|---|---|---|

| Classical Electrophilic Nitration | HNO₃/H₂SO₄ google.com | Activated and deactivated aromatics researchgate.netgoogle.com | Powerful and widely used, but can lack regioselectivity and require harsh conditions. orgchemres.org |

| Nitronium Salt Nitration | Nitronium tetrafluoroborate (NO₂BF₄) numberanalytics.com | Aromatics numberanalytics.com | Effective nitrating agents, can be used under less acidic conditions. numberanalytics.com |

| Ipso-Nitration | Bismuth (III) nitrate orgchemres.org | Arylboronic acids orgchemres.org | Catalyst-free, operationally simple, and shows excellent functional group compatibility. orgchemres.org |

| Dinitrogen Pentoxide | N₂O₅ numberanalytics.com | Various organic compounds numberanalytics.com | A potent nitrating agent, useful for a range of applications. numberanalytics.com |

Green Chemistry Principles Applied to the Synthesis of Halogenated Nitroaromatics

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional syntheses of halogenated nitroaromatics employ strong polar solvents like concentrated sulfuric acid, dimethylformamide (DMF), or sulfolane. google.com While effective, these solvents can be difficult to recycle and may pose environmental or health hazards. Green chemistry encourages the use of safer, more environmentally benign solvents or alternative reaction media.

Research into greener synthesis has identified several preferable solvent alternatives. Water, being non-toxic, non-flammable, and inexpensive, is a highly desirable medium. For instance, metal-free reduction of nitroaromatics has been successfully demonstrated using reagents like tetrahydroxydiboron (B82485) in water, highlighting its potential as a cost-effective and safe hydrogen donor. organic-chemistry.org Other approaches involve continuous-flow systems, which can improve safety and efficiency, for metal-free reductions using reagents such as trichlorosilane. beilstein-journals.org

The following table summarizes a general guide for solvent selection based on green chemistry principles, which would be applicable when designing a synthesis for this compound.

| Solvent Class | Examples | Green Chemistry Assessment |

| Recommended | Water, Ethanol, Methanol, Isopropanol | Generally low toxicity, biodegradable, and derived from renewable resources. |

| Usable/Substitution Advised | Acetonitrile, Toluene, Tetrahydrofuran (THF) | Possess some toxicity or environmental concerns; use should be minimized or substituted if possible. |

| Undesirable/Banned | Dichloromethane, Chloroform, Benzene (B151609), Dimethylformamide (DMF) | High toxicity, carcinogenicity, or significant environmental impact. unibo.it |

The move towards greener reaction conditions also includes exploring novel media like ionic liquids or supercritical fluids, which can offer unique solubility and reactivity profiles while being recyclable, thus minimizing waste streams.

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste byproducts. rsc.org

Traditional reactions for preparing precursors to compounds like this compound, such as chlorination or the conversion of a carboxylic acid to an acyl chloride, often have poor atom economy. For example, using phosphorus pentachloride (PCl₅) to convert a nitrobenzoic acid to a nitrobenzoyl chloride generates phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as stoichiometric byproducts, which constitute a significant waste stream. orgsyn.org

Table 2: Illustrative Comparison of Atom Economy for Acyl Chloride Synthesis

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Traditional Method | p-Nitrobenzoic acid + PCl₅ | p-Nitrobenzoyl chloride | POCl₃ + HCl | ~54% |

| Greener Alternative | p-Nitrobenzoic acid + Thionyl chloride (SOCl₂) | p-Nitrobenzoyl chloride | SO₂ + HCl | ~66% |

This table provides a representative comparison for a related compound, p-nitrobenzoyl chloride, to illustrate the principle of atom economy. The calculation is based on the molecular weights of reactants and products. orgsyn.orggoogle.com

To improve atom economy and minimize waste, modern synthetic strategies focus on catalysis. Catalytic processes, by definition, use sub-stoichiometric amounts of a reagent that is regenerated, leading to a much higher atom economy and a lower E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product. tudelft.nl For the synthesis of halogenated anilines (often precursors or related structures), the move from stoichiometric reductions (e.g., Fe/HCl) to catalytic hydrogenation represents a significant green advancement, minimizing inorganic salt waste. researchgate.netacs.org The development of highly selective catalysts is crucial to prevent side reactions like dehalogenation during the reduction of halogenated nitroaromatics. researchgate.net

By applying these principles—selecting benign solvents, designing reactions with high atom economy, and utilizing catalytic methods—the synthesis of this compound can be guided towards a more sustainable and environmentally responsible process. researchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of 3,4 Difluoro 5 Nitrobenzyl Chloride

Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon is a fundamental transformation for 3,4-Difluoro-5-nitrobenzyl chloride. The reaction's progress is dictated by a delicate balance between competing mechanistic pathways, which are heavily influenced by the electronic character of the substituted aromatic ring, the nature of the nucleophile, and the solvent system employed.

Mechanistic Pathways (S_N1, S_N2, S_NAr) in Substituted Benzyl (B1604629) Systems

The reactivity of benzyl halides in nucleophilic substitution reactions is typically rationalized through two primary mechanisms: the unimolecular (S_N1) and bimolecular (S_N2) pathways.

S_N1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism initiated by the rate-determining dissociation of the leaving group (chloride) to form a carbocation intermediate. This intermediate is subsequently captured by a nucleophile. Benzyl systems can stabilize the resulting carbocation through resonance delocalization of the positive charge into the aromatic ring. organic-chemistry.org However, the stability of this benzylic carbocation is highly sensitive to the electronic nature of the substituents on the ring. doubtnut.com

S_N2 (Substitution Nucleophilic Bimolecular): This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, proceeding through a pentacoordinate transition state. researchgate.net For primary benzylic halides, like the title compound, the S_N2 pathway is often favored due to the relatively low steric hindrance at the benzylic carbon. nih.gov

S_NAr (Substitution Nucleophilic Aromatic): This mechanism involves nucleophilic attack directly on the aromatic ring, rather than the benzylic carbon, and proceeds via a resonance-stabilized Meisenheimer intermediate. nih.govquizlet.com This pathway requires strong activation by electron-withdrawing groups (like the nitro group) and results in the substitution of a group on the ring itself (in this case, a fluorine atom). While possible for this compound, this pathway is distinct from the reactions at the benzylic center which are the focus of this section.

For this compound, both S_N1 and S_N2 pathways at the benzylic carbon are theoretically possible, and the predominant mechanism is a direct consequence of the powerful electron-withdrawing substituents on the phenyl ring.

Solvolysis Reactions and Solvent Effects on Transition States

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. acs.org The study of solvolysis rates in various solvent systems provides deep insight into the reaction mechanism. The Grunwald-Winstein equation, log(k/k₀) = lN + mY, is often used to correlate solvolysis rates, where l represents the sensitivity of the reaction to solvent nucleophilicity (N) and m represents its sensitivity to solvent ionizing power (Y).

For this compound, the strong deactivation towards carbocation formation suggests that its solvolysis will show a high dependence on the solvent's nucleophilicity and a low dependence on its ionizing power.

Expected Grunwald-Winstein Parameters:

A high l value (typically ≥ 0.7) would indicate significant nucleophilic assistance from the solvent in the rate-determining step, characteristic of an S_N2 mechanism.

A low m value (typically ≤ 0.5) would indicate little charge development on the benzylic carbon in the transition state, arguing against an S_N1 pathway.

Studies on other electron-deficient benzyl halides support this prediction. For instance, the solvolysis of p-nitrobenzoyl chloride shows a high l value and a moderate m value, consistent with a bimolecular mechanism. researchgate.netnih.gov It is therefore highly probable that the solvolysis of this compound proceeds via a concerted S_N2-like transition state, especially in solvents of low to moderate ionizing power. In highly ionizing but poorly nucleophilic solvents (e.g., trifluoroacetic acid), the S_N1 pathway might become more competitive, but it would still be significantly retarded compared to less deactivated benzyl chlorides. diva-portal.org

Transition Metal-Catalyzed Coupling Reactions

This compound is a potential substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The success of these reactions hinges on the ability of the C-Cl bond to undergo oxidative addition to a low-valent metal center, typically palladium or nickel. nih.gov

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Stille, Sonogashira)

Benzylic chlorides are viable electrophiles in many standard cross-coupling reactions, though they are sometimes less reactive than the corresponding bromides or iodides. harvard.edunih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organic halide. researchgate.netrsc.org The reaction is generally tolerant of a wide range of functional groups, including nitro groups. The coupling of benzyl chlorides is well-established, and catalysts with electron-rich, bulky phosphine (B1218219) ligands are often effective. rsc.org For this compound, a successful Suzuki-Miyaura coupling would be expected, though the electron-deficient nature of the substrate might require robust catalytic systems, potentially using nickel catalysts which are effective for less reactive chlorides. wikipedia.orgmdpi.com

Heck Reaction: The Heck reaction couples an organic halide with an alkene. nih.govwikipedia.org Palladium-catalyzed Heck reactions of benzyl chlorides have been reported, often yielding allylbenzene (B44316) derivatives. libretexts.org The reaction is sensitive to steric and electronic factors. The electron-withdrawing groups on this compound would likely make it a suitable partner in Heck couplings, particularly with electron-rich olefins. organic-chemistry.orgnih.gov

Stille Reaction: This reaction involves the coupling of an organotin reagent with an organic halide. harvard.eduwikipedia.org A key advantage of the Stille reaction is its tolerance for a vast array of functional groups. harvard.edu While aryl chlorides can be challenging substrates, often requiring specialized ligands like tri(tert-butyl)phosphine or N-heterocyclic carbenes (NHCs), benzylic chlorides are generally more reactive. harvard.eduorganic-chemistry.org The coupling should be feasible, providing a pathway to connect the difluoronitrobenzyl moiety to various organic fragments.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an organic halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.org The coupling of benzyl chlorides is known, and the reaction proceeds under mild conditions, which is advantageous given the potentially sensitive nitro group. This methodology would allow for the synthesis of propargyl-arenes derived from this compound.

The table below summarizes the applicability of these methods to the title compound.

| Coupling Reaction | Nucleophilic Partner | Typical Catalyst System | Feasibility for this compound |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) or Ni(0) with phosphine ligands (e.g., PCy₃, SPhos) | High, though may require forcing conditions or specific Ni catalysts. |

| Heck | Alkene | Pd(0) with phosphine ligands (e.g., PPh₃, P(o-tol)₃) | High, especially with electron-rich alkenes. |

| Stille | R-Sn(Alkyl)₃ | Pd(0) with phosphine ligands (e.g., P(t-Bu)₃, AsPh₃) | High, benefits from functional group tolerance. |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) with phosphine ligands | High, proceeds under mild conditions suitable for the substrate. |

This table provides an overview based on established cross-coupling methodologies.

Reductive Homocoupling and Carbon-Carbon Bond Formation Pathways

The reductive homocoupling of benzyl chlorides provides a direct route to 1,2-diarylethanes (bibenzyls). These reactions can be promoted by various catalytic systems, including photoredox catalysis in combination with other metal catalysts. This approach involves the generation of benzyl radical intermediates which then dimerize.

The formation of a benzyl radical from this compound would be influenced by the substituents. The electron-withdrawing nitro and fluoro groups would have a destabilizing effect on a simple benzylic radical. However, cooperative catalytic systems, such as those employing zirconocene (B1252598) and photoredox catalysis, have proven effective for the homocoupling of a wide range of benzyl chlorides under mild conditions, promoting C-Cl bond cleavage to form the necessary radical intermediates. This suggests that the synthesis of 1,2-bis(3,4-difluoro-5-nitrophenyl)ethane via this pathway is a viable synthetic transformation.

Carbene Coupling and Ring-Forming Reactions

Currently, there is a lack of specific studies in the scientific literature detailing the participation of this compound in carbene coupling and subsequent ring-forming reactions. In principle, the benzylic C-H bonds could be susceptible to insertion by carbenes, and the aromatic ring could undergo cyclopropanation. However, without experimental data, any proposed reaction pathway remains speculative.

Radical Chemistry and Single Electron Transfer (SET) Processes

The presence of the nitroaromatic system and the benzylic chloride functionality suggests that this compound could be a substrate for radical-mediated transformations.

Photoinduced Radical Generation and Reactivity

The photochemistry of nitrobenzyl compounds is a well-established field, often involving an intramolecular hydrogen atom transfer from the benzylic position to the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate can then undergo further reactions. For many o-nitrobenzyl derivatives, this process ultimately leads to the cleavage of a leaving group from the benzylic position, a strategy widely used in photolabile protecting groups. researchgate.net The efficiency of this process can be influenced by the nature of the leaving group, with studies on related systems showing a correlation between the quantum yield of photorelease and the stabilization of the resulting benzyl radical. researchgate.net

While direct photolysis studies on this compound are not available, it is plausible that irradiation with UV light could induce homolytic cleavage of the carbon-chlorine bond to generate the 3,4-difluoro-5-nitrobenzyl radical. The general photochemistry of benzyl chloride itself has been shown to produce benzyl radicals upon photolysis. researchgate.net

Metal-Mediated Iterative Single Electron Transfer Mechanisms

Metal-mediated single electron transfer (SET) processes offer another avenue for the generation of radicals from alkyl halides. Reagents such as samarium(II) iodide or zinc metal are known to effect the reduction of benzyl halides to their corresponding radicals. These radicals can then participate in a variety of coupling and cyclization reactions. The application of such methods to this compound has not been specifically reported, but would be expected to proceed based on the known reactivity of similar substrates.

Investigations of Benzyl Radical Intermediates

The 3,4-difluoro-5-nitrobenzyl radical, once generated, would be an interesting intermediate. The fluorine and nitro substituents would significantly influence its electronic properties and subsequent reactivity compared to the unsubstituted benzyl radical. Electron-withdrawing groups can affect the stability and reaction pathways of such radicals. Studies on related nitrobenzyl systems suggest that the presence of the nitro group is key in the photochemical generation of radical species. researchgate.net

Functional Group Interconversions and Derivatization

The benzyl chloride moiety is a versatile functional group that can be converted into a wide array of other functionalities.

Selective Oxidation Reactions

Selective oxidation of the chloromethyl group in this compound to the corresponding aldehyde, 3,4-difluoro-5-nitrobenzaldehyde, would be a valuable transformation. Various methods are available for the oxidation of benzyl halides to aldehydes, including the Sommelet reaction (using hexamethylenetetramine) and oxidation with dimethyl sulfoxide (B87167) (DMSO) based reagents (Kornblum oxidation). However, the application of these methods specifically to this compound has not been detailed in the literature. The reaction conditions would need to be carefully controlled to avoid over-oxidation to the carboxylic acid and to prevent nucleophilic substitution on the aromatic ring, which is activated by the nitro group.

Reactions with Organometallic Reagents (e.g., Grignard, Organozinc)

The benzylic chloride in this compound serves as a key handle for the formation of new carbon-carbon bonds through reactions with organometallic reagents. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

Reaction with Grignard Reagents:

Grignard reagents (R-MgX) are potent nucleophiles and strong bases. The reaction with this compound would proceed via a nucleophilic substitution mechanism (S_N2 type). The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic benzylic carbon, displacing the chloride ion and forming a new carbon-carbon bond.

It is important to consider the potential for side reactions due to the presence of the nitro group. The nitro group can be reduced by certain Grignard reagents, especially if they possess β-hydrogens, through a single-electron transfer (SET) mechanism. This can lead to a complex mixture of products and lower the yield of the desired substitution product. The choice of Grignard reagent and reaction conditions is therefore crucial to favor the desired C-C bond formation. For instance, using Grignard reagents without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, can minimize side reactions.

Reaction with Organozinc Reagents:

Organozinc reagents (R₂Zn or RZnX) are generally less reactive and less basic than Grignard reagents. This lower reactivity often translates to higher functional group tolerance. In the context of this compound, organozinc reagents would be expected to react selectively at the benzylic chloride position without affecting the nitro group. This chemoselectivity makes them valuable reagents for the synthesis of functionalized molecules.

The reaction, often catalyzed by palladium or nickel complexes (Negishi coupling), involves the coupling of the organozinc reagent with the benzyl chloride. This method is highly effective for creating C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds. The general tolerance of organozinc reagents to nitro groups makes them particularly suitable for modifying compounds like this compound.

Table 1: Representative Reactions with Organometallic Reagents

| Reagent Type | Example Reagent | Expected Product | Typical Conditions | Notes |

| Grignard | Phenylmagnesium bromide | 3,4-Difluoro-5-nitro-1,2-diphenylethane | Anhydrous THF, 0 °C to rt | Potential for side reactions with the nitro group. |

| Grignard | Methylmagnesium bromide | 1-(3,4-Difluoro-5-nitrophenyl)ethane | Anhydrous Et₂O, 0 °C | Lower risk of nitro group reduction compared to Grignards with β-hydrogens. |

| Organozinc | Diphenylzinc | 3,4-Difluoro-5-nitro-1,2-diphenylethane | Pd(PPh₃)₄ catalyst, THF, reflux | Good chemoselectivity for the benzyl chloride. |

| Organozinc | Diethylzinc | 1-(3,4-Difluoro-5-nitrophenyl)propane | NiCl₂(dppp) catalyst, THF, rt | Milder conditions often possible with nickel catalysis. |

Protecting Group Chemistry and Benzylation of Heterocycles

The 3,4-difluoro-5-nitrobenzyl group can be introduced into molecules containing nucleophilic heteroatoms, such as nitrogen in heterocycles. In this context, it can function as a benzylating agent or as a protecting group.

Benzylation of Heterocycles:

Heterocycles, such as imidazoles, pyrazoles, and triazoles, possess nucleophilic nitrogen atoms that can readily react with this compound. This reaction, a nucleophilic substitution, results in the formation of an N-benzylated heterocycle. Typically, the reaction is carried out in the presence of a base (e.g., potassium carbonate, sodium hydride) to deprotonate the N-H of the heterocycle, thereby increasing its nucleophilicity. The choice of solvent and temperature can influence the rate and outcome of the reaction.

The resulting N-(3,4-difluoro-5-nitrobenzyl) heterocycles are often key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The specific substitution pattern on the benzyl group can be crucial for modulating the biological activity of the final compound.

Protecting Group Chemistry:

The nitrobenzyl moiety is a well-established photolabile protecting group in organic synthesis. These groups can be cleaved by irradiation with light, often in the UV range. The 3,4-difluoro-5-nitrobenzyl group, therefore, has the potential to be used as a photolabile protecting group for various functional groups, including amines, alcohols, and carboxylic acids.

The general strategy involves the introduction of the 3,4-difluoro-5-nitrobenzyl group via reaction of the corresponding chloride with the nucleophilic functional group to be protected. After serving its purpose of masking the functional group during subsequent synthetic steps, the protecting group can be removed under neutral conditions by photolysis. This "traceless" removal is advantageous as it avoids the use of harsh acidic or basic conditions that might be incompatible with other functional groups in the molecule. The fluorine substituents may also influence the photochemical properties of the protecting group, potentially altering the wavelength required for cleavage or the efficiency of the deprotection process.

Table 2: Benzylation of Heterocycles and Protecting Group Application

| Substrate | Product Type | Typical Base | Typical Solvent | Deprotection Method (if used as protecting group) |

| Imidazole | N-(3,4-Difluoro-5-nitrobenzyl)imidazole | K₂CO₃ | Acetonitrile | Photolysis (e.g., 350 nm UV light) |

| Pyrazole | N-(3,4-Difluoro-5-nitrobenzyl)pyrazole | NaH | THF | Photolysis |

| 1,2,4-Triazole | N-(3,4-Difluoro-5-nitrobenzyl)-1,2,4-triazole | Cs₂CO₃ | DMF | Photolysis |

| Aniline | N-(3,4-Difluoro-5-nitrobenzyl)aniline | Et₃N | Dichloromethane | Photolysis |

Note: This table provides representative examples of the application of this compound in the benzylation of heterocycles and as a potential protecting group. The conditions are based on general procedures for similar transformations.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a substituted aromatic compound like 3,4-Difluoro-5-nitrobenzyl chloride, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete assignment of its complex spectral features.

The ¹H NMR spectrum is fundamental for identifying the hydrogen atoms within a molecule and their connectivity. In the case of this compound, we expect to see signals corresponding to the benzylic protons (-CH₂Cl) and the aromatic protons.

The benzylic protons would appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the electronegative chlorine atom and the aromatic ring, typically expected in the range of 4.5-5.0 ppm.

The aromatic region would display more complex patterns due to spin-spin coupling between the protons and with the adjacent fluorine atoms. The two aromatic protons are in different chemical environments and would therefore have distinct chemical shifts. The proton at the 2-position is expected to appear as a doublet of doublets, split by the adjacent fluorine at the 3-position and the meta-coupled proton at the 6-position. The proton at the 6-position would also likely appear as a doublet of doublets, split by the fluorine at the 5-position and the meta-coupled proton at the 2-position. The powerful electron-withdrawing effect of the nitro group would shift these aromatic protons downfield, likely in the range of 7.5-8.5 ppm.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CH₂Cl | 4.7 | s | - |

| H-2 | 7.8 - 8.2 | dd | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |

| H-6 | 8.0 - 8.4 | dd | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are highly sensitive to the electronic environment, and the presence of fluorine atoms will lead to characteristic C-F coupling.

The carbon of the chloromethyl group (-CH₂Cl) is expected to resonate around 40-50 ppm. The aromatic carbons will appear in the range of 110-160 ppm. The carbons directly bonded to fluorine (C-3 and C-4) will show large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz, and will appear as doublets. The carbon bearing the nitro group (C-5) will be significantly deshielded. The other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| -CH₂Cl | 40 - 45 | t (due to coupling with benzylic protons if not decoupled) | - |

| C-1 | 130 - 135 | dd | ²J(C-F), ³J(C-F) |

| C-2 | 115 - 120 | d | ³J(C-F) |

| C-3 | 150 - 155 | d | ¹J(C-F) ≈ 250 |

| C-4 | 155 - 160 | d | ¹J(C-F) ≈ 250 |

| C-5 | 140 - 145 | d | ²J(C-F) |

| C-6 | 125 - 130 | d | ²J(C-F) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹⁹F NMR is an exceptionally sensitive and informative technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. spectrabase.com

The chemical shifts of the two fluorine atoms in this compound will be distinct due to their different positions relative to the nitro and chloromethyl groups. The chemical shift of fluorine on an aromatic ring is significantly influenced by the electronic nature of the other substituents. chemicalbook.com The electron-withdrawing nitro group will deshield the adjacent fluorine at the 5-position, causing it to resonate at a lower field (less negative ppm value) compared to the fluorine at the 3-position. Aromatic fluorine resonances typically appear between -100 and -170 ppm relative to a standard like CFCl₃. chem-space.comgoogle.com We can predict the fluorine at C-4 to be more deshielded than the fluorine at C-3.

Spin-lattice relaxation time (T1) is the time constant for the nuclear spins to return to thermal equilibrium after being perturbed by a radiofrequency pulse. T1 values are influenced by molecular motion, solvent viscosity, temperature, and the presence of paramagnetic species. semanticscholar.org For fluorinated compounds, T1 measurements can provide insights into the local dynamics of the molecule. Shorter T1 values can sometimes be advantageous for increasing the signal-to-noise ratio in a given experimental time by allowing for shorter recycle delays between scans. spectrabase.com The T1 values for the two fluorine nuclei in this compound would be expected to be similar but could show slight differences due to variations in their local microenvironment and interactions.

The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for quantitative analysis and reaction monitoring. chemicalbook.comchemicalbook.com In the synthesis of this compound or in subsequent reactions where it is used as a starting material, quantitative ¹⁹F NMR (qNMR) can be employed to monitor the consumption of the reactant and the formation of fluorinated products in real-time. By integrating the signals of the fluorine atoms in the starting material and products, their relative concentrations can be accurately determined, providing valuable kinetic data and information on reaction efficiency. The use of an internal standard with a known concentration and a distinct ¹⁹F signal is often employed for absolute quantification.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-3 | -130 to -140 | d | J(F-F) ≈ 20 |

| F-4 | -115 to -125 | d | J(F-F) ≈ 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. The chemical shifts are relative to CFCl₃.

Fluorine (19F) NMR for Precise Fluorine Environment Determination

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. The vibrational modes of the molecule are highly sensitive to the electronic effects and steric arrangement of the substituents on the benzene (B151609) ring.

The characteristic vibrations of the nitro (NO₂) group are particularly prominent. In substituted nitrobenzenes, the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching vibrations are typically observed in the regions of 1505–1565 cm⁻¹ and 1315–1365 cm⁻¹, respectively. For the analogous compound 3,4-Difluoronitrobenzene , the IR spectrum shows a strong absorption band corresponding to these nitro stretching modes. nist.gov The electron-withdrawing nature of the two fluorine atoms is expected to influence the precise frequencies of these bands in this compound.

The C-F stretching vibrations of the difluorinated ring are expected to appear in the 1100-1300 cm⁻¹ region. The presence of two adjacent fluorine atoms will likely result in complex vibrational coupling. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the in-plane and out-of-plane bending vibrations are found at lower wavenumbers. nih.govesisresearch.org

The chloromethyl (CH₂Cl) group introduces its own set of characteristic vibrations. The CH₂ symmetric and asymmetric stretching modes are anticipated in the 2840-2975 cm⁻¹ range. esisresearch.org The CH₂ scissoring (~1430 cm⁻¹), wagging (~1280 cm⁻¹), and twisting (~1235 cm⁻¹) modes are also expected. esisresearch.org The C-Cl stretching vibration, typically found in the 650-850 cm⁻¹ range for benzyl (B1604629) chlorides, provides another key diagnostic peak.

A comparative analysis with similar molecules, such as 1-Fluoro-3-nitrobenzene , for which detailed experimental and theoretical vibrational studies have been conducted, can aid in the precise assignment of the observed bands. nih.gov Density Functional Theory (DFT) calculations are often employed to simulate the vibrational spectra and provide a more detailed understanding of the normal modes through Potential Energy Distribution (PED) analysis. scirp.orgnih.gov

Table 1: Expected Vibrational Frequencies for this compound Based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Analogous Compound Data (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1505–1565 | ~1535 (for substituted nitrobenzenes) esisresearch.org |

| Symmetric Stretch (ν_s) | 1315–1365 | ~1345 (for substituted nitrobenzenes) esisresearch.org | |

| Scissoring (δ) | ~850 | 852 (for Nitrobenzene) esisresearch.org | |

| Aromatic Ring | C-H Stretch | 3000-3100 | 3090, 3065 (for 4-Methyl-3-nitrobenzoic acid) scirp.org |

| C-F Stretch | 1100-1300 | Not specified in search results | |

| Chloromethyl (CH₂Cl) | CH₂ Asymmetric Stretch | 2940-2975 | 3022 (calculated for a similar structure) esisresearch.org |

| CH₂ Symmetric Stretch | 2840-2880 | 2966 (calculated for a similar structure) esisresearch.org | |

| CH₂ Scissoring | ~1430 | 1428 (IR), 1433 (Raman) for a similar structure esisresearch.org | |

| C-Cl Stretch | 650-850 | Not specified in search results |

This table is predictive and based on data from analogous compounds. Precise values for this compound would require experimental measurement.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is indispensable for the characterization of this compound, providing not only the accurate mass of the molecular ion for unambiguous elemental composition but also detailed insights into its fragmentation pathways under ionization.

The molecular formula of this compound is C₇H₄Cl F₂NO₂. HRMS can confirm this composition by measuring the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) with high precision.

Electron ionization (EI) mass spectrometry of aromatic nitro compounds often leads to characteristic fragmentation patterns. youtube.com For this compound, the following fragmentation pathways are anticipated:

Loss of Chlorine: A primary fragmentation step for benzyl chlorides is the loss of the chlorine radical to form a stable benzyl cation. miamioh.edu The resulting [M-Cl]⁺ ion would be a prominent peak in the spectrum.

Loss of the Nitro Group: Fragmentation involving the nitro group can occur through the loss of NO₂ (46 Da) or NO (30 Da). youtube.comnih.gov The loss of NO₂ would lead to the [M-NO₂]⁺ ion.

Loss of the Chloromethyl Group: Cleavage of the C-C bond between the aromatic ring and the chloromethyl group would result in the formation of a difluoronitrophenyl cation.

Rearrangement Ions: Complex rearrangements, which are common in the mass spectra of aromatic compounds, may also be observed.

The presence of two fluorine atoms and one chlorine atom will produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which can further aid in their identification. miamioh.edu For instance, the M+2 peak due to the ³⁷Cl isotope will have an intensity of about one-third of the M peak.

Analysis of related compounds such as o-Nitrobenzyl chloride and p-Nitrobenzyl chloride by GC-MS reveals major fragments that can be extrapolated to the target molecule. For example, p-Nitrobenzyl chloride shows a top peak at m/z 136, corresponding to the loss of chlorine. nih.govnih.gov

Table 2: Predicted HRMS Fragmentation for this compound

| Ion | Proposed Structure / Loss | Predicted m/z (for ³⁵Cl) |

| [M]⁺˙ | Molecular Ion | 207.98 |

| [M-Cl]⁺ | Loss of Chlorine radical | 173.00 |

| [M-NO₂]⁺ | Loss of Nitro group | 161.99 |

| [M-CH₂Cl]⁺ | Loss of Chloromethyl radical | 158.98 |

This table is predictive. The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

The analysis would precisely determine bond lengths, bond angles, and torsion angles. Key parameters of interest include the C-N and N-O bond lengths of the nitro group, the C-F bond lengths, and the geometry of the chloromethyl group. The planarity of the benzene ring and the orientation of the substituents relative to the ring would also be established. In many nitro-substituted aromatic compounds, the nitro group is often slightly twisted out of the plane of the benzene ring. researchgate.net

Crystal packing is significantly influenced by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a role in the supramolecular assembly:

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group can act as hydrogen bond acceptors for aromatic C-H donors on adjacent molecules. researchgate.net

Halogen Bonding: The fluorine and chlorine atoms can participate in halogen bonding interactions.

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of the nitro and fluoro substituents, may promote offset π-π stacking interactions between the rings of neighboring molecules.

Dipole-Dipole Interactions: The highly polar nature of the nitro group and the C-F bonds will lead to significant dipole-dipole interactions that influence the crystal packing. researchgate.net

Table 3: Expected Crystallographic Parameters and Interactions for this compound

| Parameter | Expected Features |

| Crystal System | To be determined by experiment |

| Space Group | To be determined by experiment |

| Molecular Geometry | - Near-planar benzene ring- Potential out-of-plane twisting of the NO₂ group |

| Intermolecular Interactions | - C-H···O hydrogen bonds- Halogen bonding (C-F···X, C-Cl···X)- π-π stacking- Dipole-dipole interactions (N-O···N-O) |

This table is speculative and based on the analysis of structurally related compounds.

Computational Chemistry Investigations into the Reactivity and Properties of 3,4 Difluoro 5 Nitrobenzyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 3,4-Difluoro-5-nitrobenzyl chloride, DFT calculations would provide significant insights into its behavior.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

A DFT analysis would reveal the distribution of electrons within the this compound molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap generally suggests higher reactivity. For this specific compound, such calculations would pinpoint the areas most likely to donate or accept electrons in a chemical reaction.

Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would visually identify the most reactive sites, likely highlighting the influence of the electron-withdrawing nitro and fluoro groups, as well as the reactive chloromethyl group.

Transition State Modeling and Reaction Pathway Predictions

DFT calculations can be employed to model the transition states of reactions involving this compound. By calculating the energy of the transition state, chemists can predict the activation energy of a reaction, which is a key factor in determining the reaction rate. This modeling would allow for the prediction of the most favorable reaction pathways, for example, in nucleophilic substitution reactions at the benzylic carbon.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, including DFT, are capable of predicting various spectroscopic parameters. For this compound, it would be possible to calculate the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted spectra would be invaluable for the characterization and identification of the compound in a laboratory setting. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) would provide a theoretical fingerprint of the molecule, aiding in its structural confirmation.

Quantum Chemical Descriptors in Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. Descriptors such as electronegativity, chemical hardness and softness, and the electrophilicity index can be calculated using DFT. For this compound, these descriptors would offer a quantitative measure of its reactivity, allowing for comparisons with other related compounds.

Solvation Models and Solvent Interaction Studies on Reaction Mechanisms

The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and rate. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of a solvent on the properties and reactivity of this compound. These studies would help in understanding how solvent interactions stabilize or destabilize reactants, transition states, and products, thereby providing a more accurate picture of the reaction in a real-world chemical environment.

Quantitative Structure-Activity Relationship (QSAR) for Exploring Chemical Behavior (Excluding Biological Activity/Toxicity)

The reactivity of this compound is primarily dictated by the electrophilic nature of the benzylic carbon, which is significantly influenced by the substituents on the aromatic ring. The presence of two fluorine atoms and a nitro group—all potent electron-withdrawing groups—dramatically affects the electron density distribution across the molecule. QSAR studies on related nitroaromatic and halogenated compounds have established that descriptors related to electrophilicity are critical in predicting their chemical reactivity. nih.govnih.gov

Molecular Descriptors for Reactivity Profiling

To build a QSAR model for chemical behavior, a range of molecular descriptors can be calculated using computational chemistry methods. These descriptors fall into several categories, including electronic, steric, and topological.

Electronic Descriptors: These are paramount for understanding the reactivity of this compound. The strong electron-withdrawing capacity of the fluoro and nitro substituents creates a significant partial positive charge on the benzylic carbon, making it a prime target for nucleophiles. Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO energy (ELUMO) is particularly relevant as it indicates the molecule's ability to accept electrons. nih.gov A lower ELUMO value suggests a higher electrophilicity and thus greater reactivity towards nucleophilic substitution. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals can be an indicator of chemical stability. A smaller gap generally implies higher reactivity.

Partial Atomic Charges: The calculated charge on the benzylic carbon (Cα) and the chlorine atom are direct measures of the polarity of the C-Cl bond and the electrophilicity of the carbon center.

Steric and Topological Descriptors: While electronic effects are dominant, steric hindrance can also play a role in reaction kinetics.

Molecular Volume and Surface Area: These descriptors quantify the size and shape of the molecule, which can influence how easily a nucleophile can approach the reactive center.

Topological Indices: Descriptors like the Balaban index (J) or Padmakar-Ivan (PI) index can be used in multiparametric models to capture aspects of the molecular structure such as branching and connectivity. nih.gov

Predictive Models and Chemical Behavior

In the context of QSAR, these descriptors are used to formulate a mathematical equation that can predict a specific chemical property, such as a reaction rate constant (k). For the nucleophilic substitution of this compound, a hypothetical QSAR model might take the form:

log(k) = β0 + β1(ELUMO) + β2(qCα) + ...

Here, qCα represents the partial charge on the benzylic carbon, and the coefficients (β) are determined through statistical regression analysis of a set of related compounds.

Studies on similar substituted benzyl (B1604629) chlorides and nitroaromatics confirm that such models can effectively predict reactivity. europa.eusid.ir The traditional Hammett (ρ) and Taft (σ*) parameters are foundational concepts in this area, quantifying the polar (field and inductive) properties of substituents and their effect on reaction rates. europa.eu For this compound, the combined, strong electron-withdrawing nature of the substituents would result in a highly positive Hammett constant, indicating a significant acceleration of reactions that are stabilized by negative charge development, such as SN2 reactions.

Below are tables of hypothetical, yet representative, computational data for this compound, illustrating the types of descriptors used in QSAR studies for chemical reactivity.

Table 1: Calculated Electronic Descriptors for this compound

| Descriptor | Value (Arbitrary Units) | Significance for Chemical Reactivity |

|---|---|---|

| ELUMO | -2.5 eV | Low value indicates high electrophilicity, susceptibility to nucleophilic attack. |

| EHOMO | -8.9 eV | Low value suggests high ionization potential and stability against oxidation. |

| HOMO-LUMO Gap | 6.4 eV | A relatively large gap suggests kinetic stability, though reactivity is driven by the low LUMO. |

| Partial Charge on Cα | +0.25 | Significant positive charge enhances the electrophilic nature of the benzylic carbon. |

Table 2: Steric and Topological Descriptors

| Descriptor | Value (Arbitrary Units) | Significance for Chemical Reactivity |

|---|---|---|

| Molecular Volume | 155 ų | Provides a measure of the molecule's size, relevant for steric considerations. |

| Van der Waals Surface Area | 180 Ų | Relates to intermolecular interactions and the accessible surface for reaction. |

By quantifying the structural features of this compound, QSAR provides a robust framework for predicting its chemical behavior without direct experimental measurement. The dominance of electronic descriptors, particularly ELUMO and partial atomic charges, underscores the profound impact of the fluoro and nitro substituents on making this compound a highly reactive electrophile.

Synthetic Utility of 3,4 Difluoro 5 Nitrobenzyl Chloride As a Versatile Building Block

Construction of Carbon-Carbon Bonds for Complex Organic Molecules

The benzyl (B1604629) chloride group in 3,4-difluoro-5-nitrobenzyl chloride is a key feature that enables the formation of new carbon-carbon bonds, a fundamental process in the assembly of intricate organic molecules.

Formation of Substituted Biphenyls and Polyaromatic Systems

While direct palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings involving benzyl chlorides can be challenging, the functional groups on this compound allow for its conversion into derivatives suitable for such transformations. For instance, the nitro group can be reduced to an amine, which can then be transformed into a more reactive group for cross-coupling. vanderbilt.edunih.gov The Ullmann coupling reaction, particularly for the synthesis of tetra-ortho-substituted biphenyls, remains a viable method where nitro groups can be tolerated. vanderbilt.edu

The synthesis of polyfunctionalized biphenyls is crucial for developing new classes of liquid crystals and other advanced materials. vanderbilt.edu The strategic introduction of substituents on the biphenyl (B1667301) scaffold, which can be facilitated by the functionalities present in precursors derived from this compound, is a key aspect of their design. vanderbilt.edu

| Reaction Type | Description | Potential Application |

| Ullmann Coupling | A copper-catalyzed reaction for the synthesis of symmetrical biaryls from aryl halides. It is particularly useful for synthesizing sterically hindered biphenyls. vanderbilt.edu | Synthesis of tetra-ortho-substituted biphenyls for liquid crystals. vanderbilt.edu |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.gov | Formation of C-C bonds to create biphenyl structures, often requiring conversion of the benzyl chloride to a suitable coupling partner. nih.gov |

| Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide. nih.gov | Another versatile method for C-C bond formation to generate biphenyl systems. nih.gov |

Alkylation and Arylation in Diverse Synthetic Routes

The electrophilic nature of the benzylic carbon in this compound makes it a good candidate for Friedel-Crafts alkylation reactions. nih.gov In this type of reaction, the benzyl chloride can react with an aromatic ring in the presence of a Lewis acid catalyst to form a new carbon-carbon bond, leading to the synthesis of substituted diarylmethanes and related structures.

Furthermore, the C-alkylation of nitroalkanes, a historically challenging transformation, can be achieved using benzyl halides. nih.gov While O-alkylation is often the major pathway, the use of specific catalysts or reaction conditions can favor the formation of the C-alkylated product. nih.gov The presence of the nitro group on the aromatic ring of this compound makes it an activated substrate for such reactions. nih.gov

| Reaction | Reactant | Product Type | Significance |

| Friedel-Crafts Alkylation | Aromatic compound | Diaryl/Aryl-methane derivative | Forms a new C-C bond between an aromatic ring and the benzylic carbon. nih.gov |

| C-Alkylation of Nitroalkanes | Nitroalkane | Complex nitroalkane | Provides a method for constructing more elaborate carbon skeletons. nih.gov |

Cyclization Reactions for the Synthesis of Novel Heterocyclic Systems

The reactive benzyl chloride functionality, in combination with the other substituents, allows this compound to be a precursor for the synthesis of various heterocyclic compounds. Intramolecular reactions or reactions with bifunctional nucleophiles can lead to the formation of new ring systems. For example, derivatives of this compound could potentially undergo cyclization to form nitrogen or sulfur-containing heterocycles, which are common motifs in medicinal chemistry. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, for instance, often involves the cyclization of intermediates derived from reactions with acid chlorides. ekb.eg

Introduction of Functional Groups via Carbon-Heteroatom Bond Formation

The benzyl chloride moiety of this compound readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups containing heteroatoms such as nitrogen, oxygen, and sulfur.

Amine, Amide, and Nitro-Containing Derivatives

The reaction of this compound with various primary and secondary amines can lead to the formation of the corresponding N-substituted benzylamines. nih.gov These reactions are typically straightforward and proceed under mild conditions. The resulting amines can be important intermediates for the synthesis of more complex molecules, including pharmaceuticals.

Amide derivatives can also be synthesized. For example, the reaction of a benzyl chloride with an amine to form a secondary amine, followed by acylation with an acid chloride, can produce the desired amide. mdpi.com Alternatively, the benzyl chloride can be converted to other functional groups that are then used to form amide bonds. The synthesis of amide derivatives is of significant interest due to their prevalence in biologically active compounds. google.comresearchgate.net

| Derivative | Synthetic Approach | Key Reagents | Significance |

| Amines | Nucleophilic substitution | Primary or secondary amines | Precursors for a wide range of pharmaceuticals and other functional molecules. nih.gov |

| Amides | Multi-step synthesis involving amine formation and subsequent acylation | Amines, Acid Chlorides | Amide bonds are a cornerstone of many biologically active molecules. mdpi.comgoogle.comresearchgate.net |

| Nitro-derivatives | The nitro group is retained from the starting material | This compound | The nitro group can be a useful functional handle for further transformations or contribute to the biological activity of the final product. |

Ether and Thioether Linkages

The formation of ether linkages can be achieved through the Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride from the benzylic position of this compound. This reaction provides access to a variety of substituted benzyl ethers.

Similarly, thioethers can be synthesized by reacting this compound with thiols or their corresponding thiolates. taylorandfrancis.comthieme-connect.de These C-S bond-forming reactions are valuable for creating compounds with potential applications in pharmaceuticals and materials science. nih.govnih.gov The development of copper-catalyzed methods for the synthesis of benzyl thioethers from benzyl alcohols and thiols highlights the importance of this structural motif. nih.gov While this method starts from an alcohol, the reactivity of benzyl chlorides makes them suitable substrates for direct thioetherification as well.

| Linkage | Reaction Type | Nucleophile | Product Class |

| Ether | Williamson Ether Synthesis | Alkoxide or Phenoxide | Benzyl Ethers |

| Thioether | Nucleophilic Substitution | Thiol or Thiolate | Benzyl Thioethers taylorandfrancis.comthieme-connect.de |

Precursor in the Design and Synthesis of Advanced Organic Materials

There is no information available in the surveyed literature regarding the use of this compound in the synthesis of advanced organic materials.

Applications in the Development of Research Probes and Chemical Tools

No specific examples or detailed research findings concerning the application of this compound in the development of research probes or chemical tools could be identified in the available literature.

Q & A

Q. What are the key synthetic routes for preparing 3,4-difluoro-5-nitrobenzyl chloride, and what reaction conditions are critical for success?

The synthesis typically involves two steps:

Nitration : 3,4-Difluorotoluene is nitrated using concentrated HNO₃ and H₂SO₄ at controlled temperatures to introduce the nitro group at the 5-position.

Chlorination : The methyl group is converted to a benzyl chloride moiety using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions.

Critical conditions :

- Nitration requires precise temperature control to avoid over-nitration or side reactions.

- Chlorination must exclude moisture to prevent hydrolysis of the benzyl chloride group .

Q. What types of reactions does this compound undergo, and what reagents are commonly used?

Key reactions include:

- Nucleophilic substitution : The benzyl chloride reacts with amines (e.g., NH₃), azides (NaN₃), or cyanides (KCN) in polar aprotic solvents like DMSO or acetonitrile.

- Reduction : The nitro group is reduced to an amine using H₂/Pd-C, SnCl₂/HCl, or Fe/HCl.

- Oxidation : The benzyl chloride can be oxidized to benzyl alcohol (e.g., KMnO₄) or benzoic acid (CrO₃).

Reagent specificity : SnCl₂ is preferred for selective nitro reduction without affecting the fluorine substituents .

Q. How can researchers characterize the purity and structure of this compound?

- NMR spectroscopy : ¹⁹F and ¹H NMR identify fluorine and proton environments, confirming substitution patterns.

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (207.56 g/mol) and fragmentation patterns.

- Chromatography : HPLC or GC-MS assesses purity, especially after synthesis or derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Continuous flow reactors : Enhance mixing and temperature control during nitration/chlorination, reducing side products.

- Automated systems : Monitor reaction parameters (pH, temp) in real-time for reproducibility.

- Solvent selection : Use dichloromethane (DCM) for chlorination to minimize hydrolysis. Lab-scale optimization should prioritize kinetic control over thermodynamic pathways .

Q. How should researchers address contradictions in reported physical properties (e.g., melting point)?

- Reproducibility testing : Repeat synthesis and characterization under standardized conditions.

- Advanced analytics : Use differential scanning calorimetry (DSC) or X-ray crystallography to resolve discrepancies in melting behavior.

- Comparative studies : Benchmark against structurally similar compounds (e.g., 3,5-difluoro-4-nitrobenzyl chloride) to identify substituent effects .

Q. What strategies are effective for designing bioactive derivatives from this compound?

- Functional group interplay : Replace the benzyl chloride with thiols or amines to enhance binding to biological targets (e.g., proteases).

- Nitro-to-amine conversion : Reduced derivatives (3,4-difluoro-5-aminobenzyl chloride) can serve as pharmacophores for enzyme inhibition.

- Fluorine retention : Maintain fluorine atoms to improve metabolic stability and lipophilicity in drug candidates .

Q. What challenges arise during nitro group reduction, and how can they be mitigated?

- Over-reduction : Use SnCl₂ in ethanol at 75°C for selective nitro-to-amine conversion without dehalogenation.

- Acidic conditions : Add NaOH post-reduction to neutralize HCl and prevent side reactions.

- Workup : Immediate use of the amine intermediate is recommended due to its instability .

Q. How does the compound’s stability vary under different storage or reaction conditions?

- Moisture sensitivity : Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis.

- Thermal stability : Avoid prolonged heating >100°C to prevent decomposition of the nitro group.

- Light exposure : Protect from UV light to avoid radical-mediated degradation .

Q. How do substituent positions (e.g., 3,4-difluoro vs. 2,4-difluoro isomers) influence reactivity?

| Compound | Reactivity Difference |

|---|---|

| This compound | Higher electrophilicity due to nitro group para to chloride; fluorine atoms stabilize transition states. |

| 2,4-Difluoro-5-nitrobenzyl chloride | Steric hindrance at the 2-position reduces nucleophilic substitution rates. |

| Positional isomerism significantly impacts reaction kinetics and product distributions . |

Q. What computational tools aid in retrosynthetic planning for derivatives of this compound?

- AI-driven platforms : Use Template_relevance models (e.g., Pistachio, Reaxys) to predict feasible routes.

- Database mining : Leverage BKMS_METABOLIC for enzymatic pathways or Reaxys_biocatalysis for green chemistry options.

- Feasibility scoring : Prioritize precursors with high plausibility (>0.8) and low steric complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten